2,4-Difluoro-6-methylpyrimidine
Overview
Description
2,4-Difluoro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two fluorine atoms at positions 2 and 4, and a methyl group at position 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
It is known to undergo a double cross-coupling reaction with other compounds, such as 2-(tributylstannyl)pyridine, followed by aldol condensation to yield complex structures like 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . This suggests that 2,4-Difluoro-6-methylpyrimidine can participate in complex chemical reactions, potentially leading to changes in its targets.
Biochemical Pathways
It is known to participate in cross-coupling reactions, which are key steps in many synthetic pathways .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives play crucial roles in various biochemical processes . They interact with a variety of enzymes, proteins, and other biomolecules, and these interactions can be critical for the function of these molecules .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can undergo various reactions, which could potentially influence their stability and degradation .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that pyrimidine derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins, which can influence their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methylpyrimidine typically involves the nucleophilic substitution of halogenated pyrimidines. One common method is the reaction of 2,4,6-trichloropyrimidine with a fluorinating agent such as cesium fluoride in an aprotic dipolar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvent and fluorinating agent, as well as reaction temperature and time, are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Cesium fluoride, NMP or DMF, elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate, and solvents such as dioxane.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling:
Scientific Research Applications
2,4-Difluoro-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.
Medicine: The compound is explored for its anticancer, antiviral, and anti-inflammatory properties
Industry: It is used in the development of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar structure but with chlorine atoms instead of fluorine.
2,4-Difluoro-5-methylpyrimidine: Similar structure with a methyl group at position 5 instead of 6.
2,4,6-Trifluoropyrimidine: Contains three fluorine atoms at positions 2, 4, and 6.
Uniqueness: 2,4-Difluoro-6-methylpyrimidine is unique due to the specific positioning of its fluorine atoms and methyl group, which can influence its reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
2,4-difluoro-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLOPWRWWFKUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319990 | |
Record name | 2,4-Difluoro-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-80-0 | |
Record name | 696-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Difluoro-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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